molecular formula C9H13F3N2O B13325696 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B13325696
M. Wt: 222.21 g/mol
InChI Key: OYUAXZVBDVXKQK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol (CAS: 1339563-29-9) is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 9 H 13 F 3 N 2 O with a molecular weight of 222.21 g/mol . The compound features a core imidazole heterocycle, a privileged scaffold in pharmaceuticals, substituted with an isopropyl group and connected to a 1,1,1-trifluoro-2-hydroxypropane chain. This structural motif is particularly relevant for researchers investigating novel antifungal agents . Scientific literature has established that 1H-imidazole derivatives bearing a three-carbon atom spacer are promising scaffolds for developing potent anti-Candida agents, with some synthesized congeners demonstrating superior activity compared to the standard drug fluconazole . The presence of the trifluoromethyl group is a common strategy in rational drug design to enhance metabolic stability, membrane permeability, and binding affinity . As a key organic building block , this compound serves as a versatile precursor for the synthesis of more complex molecules through further functionalization of its hydroxyl group or the imidazole ring system . It is classified as an irritant and requires careful handling. Researchers should use appropriate personal protective equipment, including gloves and eye/face protection, and avoid breathing its dust or vapors . This product is intended for research and laboratory use only; it is not for diagnostic, therapeutic, or human consumption.

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-propan-2-ylimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C9H13F3N2O/c1-6(2)8-13-3-4-14(8)5-7(15)9(10,11)12/h3-4,6-7,15H,5H2,1-2H3

InChI Key

OYUAXZVBDVXKQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 2-isopropylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Hydrogen Atom Transfer (HAT) and Oxidation

The hydroxyl group at position 3 of the propanol backbone may participate in HAT reactions , as observed in similar trifluoro-hydroxypropanol derivatives . For example, in dioxirane-mediated oxidations, hydroxyl-containing compounds can undergo oxygenation via radical or cationic pathways. In such cases, the hydroxyl group may act as a hydrogen donor or participate in redox processes, potentially forming oxidized products like ketones or epoxides.

Key Insight :
The trifluoromethyl group’s electron-withdrawing effect could stabilize adjacent radicals, influencing reaction pathways. For instance, in trifluoro-hydroxypropanol derivatives, hyperconjugation with cyclopropane orbitals activates specific C–H bonds for HAT .

Imidazole Ring Reactivity

The 2-isopropyl-1H-imidazol-1-yl substituent introduces multiple reaction sites:

  • Alkylation/Acylation : The imidazole nitrogen (N1) may act as a nucleophile, accepting electrophiles (e.g., alkyl halides, acylating agents).

  • Coordination Chemistry : The imidazole’s nitrogen atoms can bind transition metals (e.g., Cu, Fe), enabling catalytic applications.

  • Substitution Reactions : The isopropyl group’s tertiary carbon may undergo elimination or oxidation.

Comparison of Imidazole Reactivity

Reaction TypeConditionsExpected Products
AlkylationAlkyl halide, base (e.g., K₂CO₃)N-alkylated imidazolium salt
AcylationAcyl chloride, DMAPN-acylated imidazole derivative
Oxidation (isopropyl)KMnO₄, acidic conditionsKetones or aldehydes

Carbamate Formation

The hydroxyl group may react with carbamoylating agents (e.g., isocyanates, carbamoyl chlorides) to form carbamate derivatives , as seen in related trifluoro-propanol compounds . These derivatives are often explored for pharmaceutical applications (e.g., enzyme inhibitors).

Mechanistic Note :
The reaction likely proceeds via nucleophilic attack of the hydroxyl oxygen on the carbamoyl electrophile, forming a carbamate ester.

Solvolysis and Stability

The trifluoromethyl group and hydroxyl substituent influence the compound’s stability in different solvents. For example:

  • Hydrolysis : In aqueous conditions, the hydroxyl group may undergo acid/base-catalyzed reactions (e.g., elimination to form alkenes).

  • Thermal Stability : The trifluoromethyl group’s high electron-withdrawing nature could stabilize the molecule against thermal decomposition.

Analytical Considerations

  • Purity Assessment : Chromatographic methods (e.g., HPLC, GC) would be critical due to the compound’s complex structure.

  • Toxicity : The trifluoro group and imidazole ring may contribute to biological activity, necessitating hazard assessments (e.g., H302/H312/H332 labels as seen in similar compounds ).

Scientific Research Applications

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a versatile compound for various applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are listed below, with comparisons focusing on substituent effects, physicochemical properties, and spectral characteristics.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents LCMS (m/z) Notable Features
1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol (Target) C₉H₁₃F₃N₂O 222.2 2-isopropyl-imidazole, CF₃ - High electronegativity from CF₃; potential for H-bonding via imidazole N-H
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (21) C₂₃H₂₂N₃O₂ 372.4 Benzyl, methoxyphenoxy 404 [M+H]⁺ Enhanced aromaticity; higher MW due to benzyl and methoxy groups
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (25) C₁₆H₁₇N₃O₂ 311.3 Methyl, p-tolyloxy 312 [M+H]⁺ Reduced steric bulk compared to 21; increased hydrophobicity
2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol (3h) C₁₃H₁₉F₃N₂O 276.3 Hexyl, iso-propyl, CF₃ - Branched alkyl chain increases lipophilicity; NMR δ 3.15 (hept, J = 7.0 Hz)
(S)-2-(4-(1H-Pyrazol-1-yl)phenyl)-1,1,1-trifluoro-3-(5-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazol-2-yl)propan-2-ol C₂₂H₂₀F₆N₄O 494.4 Trifluoromethyl cyclopropylmethyl, pyrazole - High steric hindrance; dual trifluoromethyl groups enhance metabolic stability

Spectral and Crystallographic Insights

  • NMR/IR Data: Compound 3h () exhibits a characteristic heptet at δ 3.15 ppm for the isopropyl group, a feature likely shared with the target compound. The IR absorption at 1153–1112 cm⁻¹ for CF₃ is consistent across fluorinated analogs . The absence of aromatic protons in the target compound (vs.
  • X-ray Crystallography :

    • The iodinated analog in demonstrates that protonation at the imidazole N23 stabilizes salt formation (e.g., HCl), a property that may extend to the target compound. The trifluoromethyl group’s electron-withdrawing effect likely influences crystal packing and solubility .

Biological Activity

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol is a fluorinated compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H14F3N3O
  • CAS Number : 1343763-62-1
  • Molecular Weight : 180.13 g/mol

The trifluoromethyl group in this compound is known to enhance lipophilicity and metabolic stability, which may contribute to its biological effects. The imidazole moiety is recognized for its role in various pharmacological activities, including antimicrobial and antifungal properties.

Biological Activity Overview

Research indicates that compounds containing the imidazole ring exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that imidazole derivatives can demonstrate significant antimicrobial properties. For instance, the compound's structure allows it to interact with bacterial cell membranes and inhibit essential enzymatic functions.

Pathogen MIC (µg/mL) Control (e.g., Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli6.25 - 252

These results suggest that the compound may be more effective against Gram-positive bacteria compared to Gram-negative ones .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation. Inhibitors of MAGL are being explored for their therapeutic potential in treating conditions such as chronic pain and inflammation .

Study on Antimicrobial Efficacy

In a study published by MDPI, a series of imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that the trifluoromethyl group significantly enhanced the antibacterial activity against various pathogens. The compound demonstrated an MIC value comparable to established antibiotics .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds similar to this compound exhibit favorable absorption and distribution characteristics in vivo. These studies highlight the importance of fluorinated compounds in enhancing bioavailability and therapeutic efficacy .

Q & A

Advanced Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., antifungal enzymes like CYP51).
  • QSAR : Train models on fluorinated propanol derivatives’ physicochemical properties (logP, polar surface area) and bioactivity data (e.g., anti-leishmanial IC50) to predict efficacy .
  • DFT calculations : Assess fluorine’s electronic effects on imidazole basicity and hydrogen-bonding capacity .

How do intermolecular interactions influence the crystal packing of this compound?

Advanced Question
In crystal lattices, C–H⋯F and O–H⋯N hydrogen bonds dominate. For example, hydroxyl groups form O–H⋯N bonds with imidazole nitrogens (2.7–3.0 Å), while CF3 groups engage in C–H⋯F contacts (2.8–3.2 Å). Mercury CSD’s Materials Module can analyze these motifs and compare packing patterns across analogues .

What spectroscopic techniques are critical for characterizing this compound’s structure?

Basic Question

  • NMR : ¹⁹F NMR identifies CF3 environments (δ ≈ -60 to -70 ppm). ¹H NMR distinguishes imidazole protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet, δ 2–5 ppm).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C9H12F3N2O: 233.09 Da) .
  • IR : Stretching frequencies for OH (3200–3600 cm⁻¹) and C–F (1100–1200 cm⁻¹) validate functional groups .

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Advanced Question

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation.
  • Solubility enhancement : Modify propanol derivatives with PEGylation or cyclodextrin inclusion complexes to improve bioavailability .
  • Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity discrepancies .

What strategies are effective in designing analogues with improved metabolic stability?

Advanced Question

  • Isosteric replacement : Substitute the isopropyl group with trifluoromethylcyclopropyl to reduce CYP450 metabolism .
  • Deuterium labeling : Replace hydroxyl hydrogens with deuterium to slow oxidative metabolism.
  • Prodrug approaches : Convert the hydroxyl to a phosphate ester for targeted release .

How can electron density maps be interpreted to resolve ambiguities in protonation states?

Basic Question
In X-ray datasets, residual density near imidazole nitrogens (e.g., N23 in iodinated analogues) indicates protonation. SHELXL’s free refinement of occupancy and displacement parameters clarifies proton positions. Difference Fourier maps (Fo–Fc) should show peaks >3σ for protonated sites .

What are best practices for handling air-sensitive intermediates during synthesis?

Advanced Question

  • Use Schlenk lines or gloveboxes under N2/Ar for moisture-sensitive steps (e.g., Grignard additions to trifluoroacetone).
  • Stabilize intermediates with coordinating solvents (THF, DMF) to prevent decomposition.
  • Monitor reactions in real-time with inline FTIR or Raman spectroscopy to minimize exposure .

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